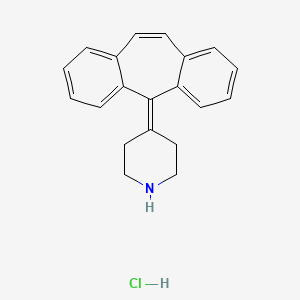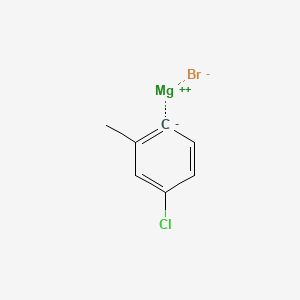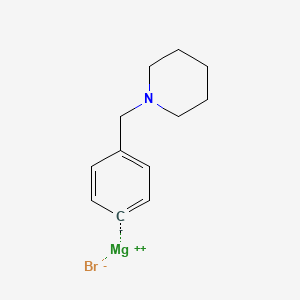
(4-(1-Piperidinylmethyl)phenyl)magnesium bromide solution
Vue d'ensemble
Description
“(4-(1-Piperidinylmethyl)phenyl)magnesium bromide solution” is a Grignard reagent . It is used as a substrate in the synthesis of functionalized phenols via aerobic oxidation . It can also be used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .
Molecular Structure Analysis
The linear formula of this compound is C6H4CH2NC5H10MgBr . Its molecular weight is 278.47 . The SMILES string representation is Br[Mg]c1ccc(CN2CCCCC2)cc1 .Physical And Chemical Properties Analysis
This compound has a concentration of 0.25 M in THF . It has a boiling point of 65 °C and a density of 0.924 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Magnesium-Based Cements and Advanced Engineering Materials
Magnesium-based cements, including magnesium carbonate, phosphate, silicate-hydrate, and oxysalt (both chloride and sulfate) cements, have been extensively studied over the past 150 years. These materials are well-suited for specialist applications such as precast construction, road repair, and nuclear waste immobilization. Despite the high cost compared to Portland cement and limitations with steel reinforcement, MgO-based cements offer CO2 emissions reduction and are valuable in non-reinforced applications where MgO can be sourced competitively (Walling & Provis, 2016).
Biodegradable Magnesium Alloys in Medical Applications
Research has highlighted magnesium (Mg) and its alloys as frontrunners in biodegradable material development due to their biocompatibility and biomechanical compatibility. Polymeric coatings on Mg alloys, including PLA, PLGA, PCL, chitosan, and collagen, have shown to improve corrosion resistance and biocompatibility, making Mg alloys viable for biomedical applications, particularly as orthopedic implants (Li et al., 2018).
Nanotechnology and Magnesium Oxide Applications
Magnesium oxide (MgO) nanoparticles exhibit unique properties making them suitable for various applications across industry, agriculture, and medicine. The non-toxic and environmentally friendly nature of MgO, alongside its nontoxicity, opens avenues for biotechnological applications, highlighting the material's versatility and potential for innovative use cases (Hornak, 2021).
Corrosion Resistance and Alloy Development
The development of magnesium alloys has been driven by the need for lightweight materials with significant corrosion resistance. Studies have explored the impact of alloying on Mg corrosion, focusing on electrochemical kinetics to understand and mitigate corrosion challenges. This research is vital for the future design of lightweight alloys and their application in industries seeking weight reductions without compromising material integrity (Gusieva et al., 2015).
Safety and Hazards
This compound is highly flammable and may form explosive peroxides . It reacts violently with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It should be handled with care, using personal protective equipment as required .
Mécanisme D'action
Mode of Action
Grignard reagents, such as [4-(1-Piperidinylmethyl)phenyl]magnesium bromide, are powerful nucleophiles. They can attack electrophilic carbon atoms that are present in polar bonds in a variety of compounds, forming new carbon-carbon bonds .
Biochemical Pathways
It has been used as a substrate in the synthesis of functionalized phenols via aerobic oxidation . It has also been used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .
Result of Action
The molecular and cellular effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide’s action depend on the specific reaction conditions and the compounds it is reacting with . In general, its use results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity . The temperature and solvent used can also impact the reagent’s reactivity .
Analyse Biochimique
Biochemical Properties
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide plays a significant role in biochemical reactions, primarily through its function as a nucleophile in Grignard reactions. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it can react with carbonyl compounds to form alcohols, which are essential intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s ability to form stable carbon-carbon bonds makes it a versatile reagent in biochemical synthesis .
Cellular Effects
The effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide on cells are profound, particularly in its influence on cellular metabolism and gene expression. This compound can alter cell signaling pathways by modifying the structure of signaling molecules, thereby affecting downstream processes such as gene transcription and protein synthesis. In some studies, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide exerts its effects through the formation of covalent bonds with target molecules. This interaction often involves the transfer of the magnesium bromide moiety to a carbonyl group, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial for the synthesis of complex organic molecules and is widely utilized in the pharmaceutical industry for drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide can vary over time due to its stability and degradation properties. The compound is generally stable when stored under appropriate conditions, but it can degrade over time if exposed to moisture or air. Long-term studies have shown that its reactivity can diminish, affecting its efficacy in biochemical reactions. Therefore, it is essential to handle and store this reagent properly to maintain its activity .
Dosage Effects in Animal Models
The effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide in animal models are dose-dependent. At lower doses, it can effectively participate in metabolic processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .
Metabolic Pathways
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as ketoreductases and dehydrogenases, facilitating the conversion of substrates into more complex products. These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its biochemical effects. The distribution of this reagent within tissues can also affect its overall efficacy and toxicity, making it crucial to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in localized biochemical reactions. Understanding the subcellular distribution of this reagent is essential for optimizing its use in biochemical research .
Propriétés
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZALNKSOIYDJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)
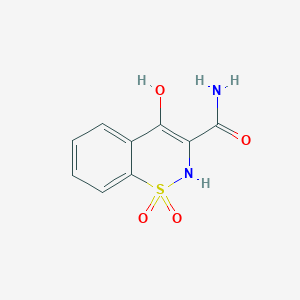
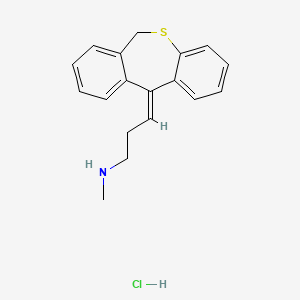
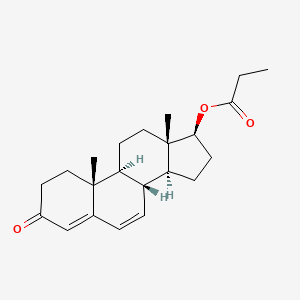
![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)
![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)
![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)
